N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide
Description
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 4-cyanonaphthalene group at the 1-position and an acetamide moiety attached via a methylene bridge at the 3-position. This structure combines a hydrophobic naphthalene core, a polar cyano group, and a conformationally flexible piperidine ring, making it a versatile candidate for pharmacological studies.
Properties
CAS No. |
870889-71-7 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[[1-(4-cyanonaphthalen-1-yl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-14(23)21-12-15-5-4-10-22(13-15)19-9-8-16(11-20)17-6-2-3-7-18(17)19/h2-3,6-9,15H,4-5,10,12-13H2,1H3,(H,21,23) |
InChI Key |
AAGPEWFLLMRKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Piperidine vs.
- Cyanonaphthalene vs. Fluorophenyl: The 4-cyano group in the target compound may improve binding to enzymes or receptors through dipole interactions, contrasting with the electronegative fluorine in CAS 1284442-17-6, which enhances metabolic stability .
- Naphthalenone Derivatives: The ketone groups in CAS 41957-45-3 increase polarity but reduce lipophilicity compared to the target’s unmodified naphthalene core, likely affecting tissue distribution .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
- Its lipophilicity may limit solubility but improve membrane permeability .
- CAS 1284442-17-6 : Marketed as a "versatile scaffold," this compound’s piperidine-fluorophenyl combination is common in antipsychotics and analgesics .
- FDB010870 : Hydroxyl and methyl groups on naphthalene align with antimicrobial or metal-coordination applications, as seen in penicillin-like amides .
Biological Activity
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide, also known by its CAS number 870889-71-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound have demonstrated notable antitumor properties. For instance, studies on piperidine derivatives have shown their efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
In vitro studies suggest that this compound may exhibit anti-inflammatory effects, similar to other piperidine derivatives. Compounds with piperidine structures have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage models . The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces NO production in macrophages | |
| Antimicrobial | Effective against various pathogens |
Case Study 1: Antitumor Efficacy
A study exploring the antitumor effects of piperidine derivatives found that compounds structurally related to this compound inhibited the growth of breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a derivative similar to this compound was tested on RAW 264.7 macrophages. The results indicated a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers when treated with the compound, suggesting its potential utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
